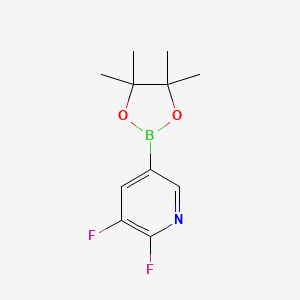

Ácido 2,3-difluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina

Descripción general

Descripción

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" .Physical and Chemical Properties Analysis

The physical and chemical properties of “2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para formar enlaces carbono-carbono en la síntesis orgánica . La porción de éster borónico reacciona con varios haluros o triflato bajo catálisis de paladio, proporcionando una ruta directa a compuestos biarílicos. Esta reacción se utiliza ampliamente en la industria farmacéutica para la síntesis de moléculas complejas de fármacos.

Protodesboronación

La protodesboronación de ésteres borónicos de pinacol, incluido el éster de pinacol del ácido 2,3-difluoropiridina-5-borónico, es una transformación significativa en la química sintética . Permite la eliminación del grupo boro de la molécula, lo que puede ser crucial cuando el grupo boro se utiliza como un grupo protector temporal o un grupo director en la síntesis de varios pasos.

Reacciones de homologación

El éster borónico puede sufrir reacciones de homologación, donde la porción de boro se convierte en un grupo funcional diferente mientras se añaden unidades de carbono a la molécula . Esto es particularmente útil en la construcción gradual de moléculas orgánicas complejas con un control preciso sobre el esqueleto de carbono.

Reacciones cruzadas radical-polar

Las reacciones cruzadas radical-polar son otra área donde este compuesto encuentra aplicación. Estas reacciones implican la generación de una especie radical que experimenta una reacción polar, lo que permite la formación de enlaces C-C desafiantes y la introducción de grupos funcionales .

Funcionalizaciones estereoespecíficas

El éster de pinacol del ácido 2,3-difluoropiridina-5-borónico se puede utilizar en funcionalizaciones estereoespecíficas, conservando la estereoquímica de la molécula mientras se transforma el éster borónico en otros grupos funcionales . Esto es crucial para la síntesis de moléculas enantioméricamente enriquecidas con un alto control estereoquímico.

Química medicinal y descubrimiento de fármacos

En la química medicinal, este compuesto se utiliza para introducir porciones de éster borónico en moléculas bioactivas, mejorando sus propiedades farmacocinéticas o permitiéndoles formar enlaces covalentes con objetivos biológicos . Esto tiene implicaciones para el desarrollo de nuevos medicamentos y agentes terapéuticos.

Ciencia de los materiales

El grupo éster borónico se puede utilizar para modificar superficies o crear polímeros con propiedades específicas. Por ejemplo, se puede utilizar para introducir funcionalidades de piridina en materiales, lo que puede ser valioso para crear nuevos catalizadores o materiales de adsorción .

Química analítica

En la química analítica, los ésteres borónicos se utilizan como agentes de derivatización para mejorar la detección y cuantificación de analitos en mezclas complejas. La porción de éster borónico puede reaccionar con varios compuestos para formar complejos estables que son más fáciles de detectar utilizando métodos cromatográficos o espectroscópicos .

Mecanismo De Acción

Target of Action

Compounds with similar structures are often used as intermediates in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound is stored at refrigerated temperatures (0-10°C) to maintain its stability .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron atom allows it to act as a Lewis acid, interacting with nucleophilic sites on biomolecules . This interaction is crucial in enzymatic reactions where the compound can act as a catalyst or an intermediate.

Cellular Effects

The effects of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine on cellular processes are profound. It influences cell signaling pathways by modulating the activity of specific enzymes and proteins. This compound can alter gene expression and cellular metabolism, leading to changes in cell function . For instance, it may enhance or inhibit the activity of certain kinases, affecting downstream signaling pathways and cellular responses.

Molecular Mechanism

At the molecular level, 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior.

Dosage Effects in Animal Models

The effects of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxicity studies have indicated that extremely high doses can cause adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as oxidases and transferases, influencing metabolic flux and metabolite levels . The compound can be metabolized into different intermediates, which can further participate in biochemical reactions.

Transport and Distribution

Within cells and tissues, 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization is crucial for its activity, as it needs to be in the right cellular context to interact with its target biomolecules effectively.

Propiedades

IUPAC Name |

2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZJHRDRAFSPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694442 | |

| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154579-82-4 | |

| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154579-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

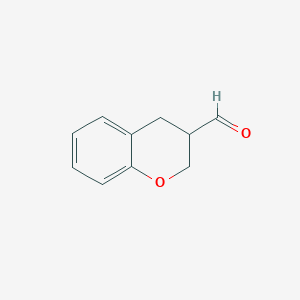

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)

![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)

![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)